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Compound Name:
methoxyphenol

Cat. No.: B1524417

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of
polysubstituted aromatic compounds is paramount. Halogenated phenols, in particular, serve
as versatile scaffolds and key intermediates for constructing complex molecular architectures.
This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol, a
compound distinguished by its unique substitution pattern.

The presence of bromine, fluorine, a methoxy group, and a hydroxyl group on a single benzene
ring imparts a distinct combination of reactivity, metabolic stability, and potential for specific
molecular interactions. The bromine atom serves as a valuable handle for cross-coupling
reactions, the fluorine atom can enhance metabolic stability and binding affinity, while the
methoxy and hydroxyl groups modulate the electronic properties and solubility of the
molecule[1][2]. This guide is intended for researchers, medicinal chemists, and process
development scientists, offering a detailed exploration of its structure, properties, synthesis,
and potential applications.

Chemical Identity and Structure
IUPAC Nomenclature and Structural Elucidation

The formal name of the compound according to the International Union of Pure and Applied
Chemistry (IUPAC) is 3-Bromo-6-fluoro-2-methoxyphenol. The nomenclature is derived from
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the following structural analysis:

o Parent Structure: The core is a phenol, where the hydroxyl (-OH) group is assigned locant
position 1 on the benzene ring.

o Substituent Numbering: The ring is numbered to give the substituents the lowest possible
locants. Following this rule, the methoxy (-OCHs) group is at position 2, the bromo (-Br)
group is at position 3, and the fluoro (-F) group is at position 6.
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Chemical Structure: (Note: This is a representative 2D

structure based on the IUPAC name.)

Molecular Formula and Identifiers

A consolidated list of identifiers and the molecular formula provides a foundational reference for
this compound.

Identifier Value Source
Molecular Formula C7HeBIrFO2 [3]
Molecular Weight 221.03 g/mol Calculated
Monoisotopic Mass 219.95352 Da [3]
Canonical SMILES COC1=C(C(=C(C=C1)F)BnO Derived
CMDAXWAGQKABTP-
InChl Key [3]
UHFFFAOYSA-N
Not explicitly confirmed for this
CAS Number 180383-93-7 isomer, but often associated

with related structures.

Proposed Synthesis and Rationale
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A direct, documented synthesis for 3-Bromo-6-fluoro-2-methoxyphenol is not readily
available in the reviewed literature. However, a scientifically sound synthetic route can be
proposed based on established principles of electrophilic aromatic substitution, leveraging
known starting materials like 2-fluoro-6-methoxyphenol[4].

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is achieving the correct regioselectivity of the
bromination. The starting material, 2-fluoro-6-methoxyphenol, has three activating groups:
hydroxyl (-OH), methoxy (-OCHs), and fluoro (-F). Both the hydroxyl and methoxy groups are
strong ortho-, para-directors. The fluorine is a weak ortho-, para-director.

e -OH group: Directs to positions 3 and 5.
e -OCHs group: Directs to positions 3 and 5.
e -F group: Directs to positions 1 (blocked) and 3.

All three groups strongly activate the C3 position for electrophilic substitution, making it the
most probable site for bromination. The C5 position is sterically hindered by the adjacent
fluorine atom. Therefore, direct bromination of 2-fluoro-6-methoxyphenol is a highly plausible
route.

Proposed Synthetic Protocol

This protocol is a hypothetical, self-validating workflow designed for feasibility and control.
Objective: To synthesize 3-Bromo-6-fluoro-2-methoxyphenol via electrophilic bromination.
Materials:

e 2-Fluoro-6-methoxyphenol (Starting Material)[4]

e N-Bromosuccinimide (NBS) (Brominating Agent)

o Acetonitrile (Solvent)

¢ Dichloromethane (DCM) (Extraction Solvent)
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Saturated Sodium Bicarbonate Solution
Brine

Anhydrous Magnesium Sulfate

Silica Gel for column chromatography

Hexanes/Ethyl Acetate (Eluent)

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0
equivalent of 2-fluoro-6-methoxyphenol in dry acetonitrile.

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05
equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

o Causality: NBS is chosen as a mild and selective source of electrophilic bromine,
minimizing over-bromination and side reactions compared to using liquid Brz. Acetonitrile
is a suitable polar aprotic solvent for this reaction.

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and extract three times with dichloromethane.

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with
saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous
magnesium sulfate.

o Trustworthiness: The aqueous wash steps are critical for removing unreacted NBS,
succinimide byproduct, and any acidic impurities, ensuring a cleaner crude product for
chromatography.
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 Purification (Chromatography): Concentrate the solution under reduced pressure. Purify the
crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate
gradient to yield the pure 3-Bromo-6-fluoro-2-methoxyphenol.

o Characterization: Confirm the identity and purity of the final product using NMR, IR, and
Mass Spectrometry.

Synthesis Workflow Diagram
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3-Bromo-6-fluoro-2-methoxyphenol

Click to download full resolution via product page
Caption: Proposed synthesis of 3-Bromo-6-fluoro-2-methoxyphenol.

Spectroscopic and Analytical Characterization

To confirm the successful synthesis and structural integrity of the target compound, a multi-

technique analytical approach is required.
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» 'H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic
region, corresponding to the two protons on the benzene ring. These protons would appear
as doublets of doublets due to coupling with each other and with the fluorine atom. A singlet
for the methoxy (-OCHs) protons and a broad singlet for the phenolic (-OH) proton are also
expected.

e 13C NMR Spectroscopy: Seven distinct carbon signals are anticipated. The carbon atoms
bonded to bromine, fluorine, and oxygen will show characteristic shifts, and the C-F coupling
will be observable.

« Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-
3500 cm~1), aromatic C-H stretches (~3000-3100 cm~1), a C-O stretch (~1200-1250 cm™1),
and C-F (~1000-1100 cm~1) and C-Br (~500-600 cm™1) stretches.

o Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion
peak (M*) and an (M+2)* peak of nearly equal intensity, which is the distinctive isotopic
signature of a monobrominated compound.

Characterization Workflow Diagram
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Caption: Standard workflow for chemical structure validation.
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Applications in Research and Drug Development

3-Bromo-6-fluoro-2-methoxyphenol is not just a chemical curiosity; it is a strategically
designed building block for creating more complex molecules, particularly in the pharmaceutical
sector[5].

» Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library
synthesis. The bromine atom can be readily functionalized via Suzuki, Sonogashira,
Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce
diverse substituents.

o Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and distinct
functional groups make it an attractive fragment for FBDD screening campaigns.

« Influence of Functional Groups:

o Fluorine: The introduction of fluorine is a well-established strategy in drug design to block
metabolic hotspots, increase binding affinity (through interactions with C-H bonds or by
altering pKa), and improve lipophilicity[2].

o Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its
metabolic O-demethylation can be a planned step in prodrug design. It also influences the
electronic nature of the aromatic ring[1].

o Phenolic Hydroxyl: The -OH group is a key pharmacophoric feature, capable of acting as a
hydrogen bond donor and acceptor. It can be crucial for receptor binding or can be
derivatized to create ethers or esters with modified properties.

Safety and Handling

As with all halogenated phenols, 3-Bromo-6-fluoro-2-methoxyphenol should be handled with
appropriate care in a well-ventilated fume hood. While specific toxicity data is unavailable,
related compounds like 2-bromo-6-methoxyphenol are known to cause skin and serious eye
irritation[6]. Standard personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves, is mandatory.

Conclusion
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3-Bromo-6-fluoro-2-methoxyphenol represents a valuable and versatile chemical
intermediate. Its carefully arranged substituents provide multiple avenues for synthetic
elaboration and offer features highly sought after in modern medicinal chemistry. While its
synthesis requires careful control of regioselectivity, the principles of electrophilic aromatic
substitution suggest a feasible and efficient pathway. The robust analytical techniques outlined
in this guide provide a clear framework for its characterization, ensuring its quality and
suitability for advanced applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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